molecular formula C17H11NO5 B5548870 2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione

2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione

Cat. No.: B5548870
M. Wt: 309.27 g/mol
InChI Key: RGOQWAJCFBMOKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione is a useful research compound. Its molecular formula is C17H11NO5 and its molecular weight is 309.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.06372245 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

A compound structurally related to 2-(4-methoxy-3-nitrobenzylidene)-1H-indene-1,3(2H)-dione, namely 5-(4-methoxybenzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione, was synthesized through a reaction involving 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-methoxybenzaldehyde. Its crystal structure was determined using X-ray crystallographic techniques, revealing a triclinic space group and providing insights into its molecular conformation and intermolecular interactions (Zeng, 2014).

Reactivity with Nucleophilic Reagents

The reactivity of methoxybenzylidene derivatives of 2,2-dimethyl-1,3-dioxane-4,6-dione, compounds related to the one , with various nucleophilic reagents was explored. This study led to the preparation of hydrazines, amides, and hydrazides, which are considered valuable structural blocks for further synthesis, highlighting the compound's potential utility in organic synthesis (Tetere et al., 2011).

Biological Activities and QSAR Analysis

A study on 2-arylidene indan-1,3-diones, which share a similar structural motif, demonstrated significant leishmanicidal and cytotoxic activities, particularly against leukemia cell lines. The most effective compounds were 2-(4-nitrobenzylidene)-1H-indene-1,3(2H)-dione and its derivatives, with IC50 values around 30 µmol/L against Nalm6 cells. The study also employed four-dimensional quantitative structure–activity analysis (4D-QSAR) to understand the relationship between the structure of these compounds and their biological activities, providing valuable insights for the development of new therapeutic agents (de Souza et al., 2021).

Photocatalytic Applications

Research on substituted methoxybenzene derivatives, including 1,2-dimethoxy-4-nitrobenzene, has highlighted the potential of such compounds in photocatalytic applications. These compounds, due to their structural properties, could be involved in photocatalytic processes leading to the selective oxidation of alcohols to aldehydes under visible light irradiation. This suggests a potential application of this compound in green chemistry and photocatalysis (Fun et al., 1997).

Properties

IUPAC Name

2-[(4-methoxy-3-nitrophenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c1-23-15-7-6-10(9-14(15)18(21)22)8-13-16(19)11-4-2-3-5-12(11)17(13)20/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGOQWAJCFBMOKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3C2=O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.